molecular formula C20H32O5 B7852282 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid

9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid

Cat. No.: B7852282
M. Wt: 352.5 g/mol
InChI Key: OBTVQKDILGZFPY-CCXPQKHKSA-N
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Description

9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid is a bioactive lipid compound that belongs to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This particular compound is known for its role in various biological processes, including inflammation and immune responses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid typically involves multi-step organic synthesis. The process often starts with the preparation of a suitable prostaglandin precursor, followed by specific functional group modifications to introduce the hydroxyl and oxo groups at the desired positions. Common reagents used in these steps include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to enhance reaction efficiency and yield. The process is optimized to minimize by-products and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups may be converted to oxo groups.

    Reduction: Reduction reactions can convert the oxo group back to hydroxyl groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction may produce more hydroxylated compounds.

Scientific Research Applications

9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.

    Biology: Investigated for its role in cell signaling pathways and its effects on immune cell function.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory conditions and immune-related disorders.

    Industry: Utilized in the development of pharmaceuticals and as a biochemical tool in research laboratories.

Mechanism of Action

The compound exerts its effects by interacting with specific receptors on the surface of target cells. These interactions trigger a cascade of intracellular signaling pathways that lead to various biological responses. The molecular targets include prostaglandin receptors, which are involved in mediating inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    Prostaglandin D2: Another member of the prostaglandin family with similar biological activities.

    Prostaglandin E2: Known for its role in inflammation and pain modulation.

    Prostaglandin F2alpha: Involved in reproductive processes and smooth muscle contraction.

Uniqueness

9alpha,15S-Dihydroxy-11-oxo-prosta-5Z,12E-dien-1-oic acid is unique due to its specific hydroxyl and oxo group positions, which confer distinct biological activities compared to other prostaglandins. Its ability to modulate immune responses and inflammation makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(Z)-7-[(2E)-5-hydroxy-2-(3-hydroxyoctylidene)-3-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,13,15-16,18,21-22H,2-3,5-6,8-12,14H2,1H3,(H,24,25)/b7-4-,17-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTVQKDILGZFPY-CCXPQKHKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC=C1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C/C=C/1\C(C(CC1=O)O)C/C=C\CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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